molecular weight and formula of 2-Adamantyl-1-benzyloxy-4-bromobenzene
molecular weight and formula of 2-Adamantyl-1-benzyloxy-4-bromobenzene
Technical Monograph: 2-(1-Adamantyl)-1-benzyloxy-4-bromobenzene
Molecular Identity & Physicochemical Core
This section establishes the fundamental chemical identity of 2-(1-Adamantyl)-1-benzyloxy-4-bromobenzene. This compound acts as a lipophilic, sterically hindered building block, primarily serving as a protected intermediate in the synthesis of third-generation retinoids (such as Adapalene analogs) where orthogonal protection of the phenolic oxygen is required.
Quantitative Specifications
| Property | Value | Precision Note |
| IUPAC Name | 1-(Benzyloxy)-2-(tricyclo[3.3.1.1 | Systematic nomenclature |
| Molecular Formula | C | Confirmed via elemental count |
| Molecular Weight | 397.35 g/mol | Monoisotopic mass: 396.11 g/mol |
| Physical State | Crystalline Solid | White to off-white powder |
| Predicted LogP | ~7.2 - 7.5 | High lipophilicity due to adamantyl/benzyl groups |
| Melting Point | 115–118 °C (Predicted) | Based on methoxy analog (102°C) + benzyl effect |
Structural Composition Analysis
The molecule is a trisubstituted benzene derivative characterized by three distinct functional domains:[1]
-
The Shield (Pos 2): A bulky 1-Adamantyl group. This cage-like structure provides significant steric hindrance, preventing metabolic degradation at the ortho position and increasing lipophilicity.
-
The Anchor (Pos 4): A bromine atom.[1][4][5][6][2][3][7][8][9][10][11] This is the reactive handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or Grignard formation.
-
The Protected Site (Pos 1): A benzyloxy ether.[3] Unlike a methyl ether (found in Adapalene), the benzyl group can be removed via hydrogenolysis (
) under neutral conditions, preserving acid-sensitive groups elsewhere in the molecule.
Synthetic Architecture & Methodology
The synthesis of this compound requires a two-step sequence starting from commercially available 4-bromophenol. The critical challenge is the regioselective introduction of the adamantyl group followed by the efficient protection of the sterically crowded phenol.
Reaction Workflow Visualization
Figure 1: Synthetic pathway from 4-bromophenol to the target benzyl ether.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Adamantylation Context: This step installs the bulky adamantyl group ortho to the hydroxyl group. The reaction is driven by the carbocation generated from 1-adamantanol.
-
Setup: Charge a chemically resistant flask with 4-bromophenol (1.0 eq) and 1-adamantanol (1.0 eq) in dichloromethane (DCM).
-
Catalysis: Add concentrated
(0.1 eq) dropwise at 0°C. -
Reaction: Allow to warm to room temperature and stir for 4–6 hours. The steric bulk of the adamantyl group and the directing effect of the phenol -OH ensure the substituent adds at the ortho (2-position).
-
Workup: Quench with water, extract with DCM, and recrystallize from hexane/ethyl acetate.
-
Checkpoint: Isolate 2-(1-Adamantyl)-4-bromophenol .[8]
-
Step 2: O-Benzylation (The Target Synthesis) Context: Protection of the phenol. The bulky adamantyl group at position 2 makes the oxygen nucleophile sterically hindered, requiring polar aprotic solvents and heat to drive the reaction to completion.
-
Solvation: Dissolve 2-(1-Adamantyl)-4-bromophenol (10 mmol) in anhydrous DMF (30 mL).
-
Deprotonation: Add Potassium Carbonate (
, 15 mmol, 1.5 eq). Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion. -
Alkylation: Add Benzyl Bromide (BnBr, 12 mmol, 1.2 eq) dropwise.
-
Thermal Drive: Heat the mixture to 60°C for 4–8 hours.
-
Why 60°C? Standard Williamson ethers proceed at RT, but the ortho-adamantyl group blocks the approach of the electrophile. Thermal energy overcomes this steric barrier.
-
-
Quench & Isolation: Pour into ice water. The product will precipitate as a white solid. Filter and wash with water.
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexanes:EtOAc 95:5).
Structural Validation (Self-Validating Metrics)
To ensure the integrity of the synthesized compound, researchers must verify the structure using Nuclear Magnetic Resonance (NMR). The following shifts are diagnostic.
| Nucleus | Feature | Expected Chemical Shift ( | Diagnostic Logic |
| Benzyl | 5.10 – 5.20 (s, 2H) | The singlet confirms the | |
| Adamantyl | 1.70 – 2.20 (m, 15H) | Characteristic multiplet "hump" for the cage structure. | |
| Aromatic | 6.80 – 7.50 (m) | Look for the specific pattern of the trisubstituted ring (d, dd, d) plus the benzyl phenyl protons. | |
| Ether Carbon | ~70.5 ppm | Confirms the benzylic carbon attached to oxygen. | |
| MS (EI/ESI) | Isotope Pattern | M+ / M+2 (1:1) | The presence of Bromine must show two peaks of nearly equal height separated by 2 mass units (79Br/81Br). |
Functional Utility in Drug Development
This compound is not merely a final product but a strategic "switchable" intermediate.
4.1 The "Benzyl Switch" Strategy In the synthesis of Adapalene (which uses a methyl ether), the methyl group is permanent. By using the Benzyl analog described here, researchers gain a "switch":
-
Coupling: The Bromine (Br) allows attachment to the naphthoic acid moiety via Negishi or Suzuki coupling.
-
Deprotection: Once coupled, the Benzyl group can be removed (
) to reveal the free phenol. -
Diversification: The revealed phenol can then be derivatized with various linkers (alkyl chains, PEG, fluorinated groups) to create 4th-generation retinoid libraries for Structure-Activity Relationship (SAR) studies.
4.2 Graphviz: Utility Pathway
Figure 2: Strategic application of the benzyl-protected intermediate in SAR library generation.
References
-
Adapalene Precursor Synthesis (Adamantylation): Shroot, B., et al. (1986). Benzonaphthalene derivatives and compositions. US Patent 4,717,720.[8] (Describes the fundamental adamantylation of 4-bromophenol).
-
Process Chemistry of Adapalene Intermediates: Liu, Z., & Xiang, J. (2006).[8] Process Development for the Synthesis of Adapalene. Organic Process Research & Development, 10(2), 285–288. (Details the regiochemistry of the adamantyl group insertion).
- General Protocol for Phenol Benzylation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis using K2CO3/Acetone or DMF).
-
Retinoid Structure-Activity Relationships: Charpentier, B., et al. (1995).[8] Synthesis, Structure-Affinity Relationships, and Biological Activities of Ligands Binding to Retinoic Acid Receptor Subtypes. Journal of Medicinal Chemistry, 38(26), 4993–5006.
Sources
- 1. 2-(1-Adamantyl)-4-bromo anisole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Bromobenzene - Wikipedia [en.wikipedia.org]
- 3. 1-(Benzyloxy)-4-bromobenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 7. jocpr.com [jocpr.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. htsbiopharma.com [htsbiopharma.com]
- 10. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 11. 4-AdaMantyl-1-broMobenzene | 2245-43-4 [chemicalbook.com]
